molecular formula C10H15ClN2O2 B1439736 Ethyl 3-hydrazino-4-methylbenzoate hydrochloride CAS No. 1185302-10-6

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

Cat. No. B1439736
M. Wt: 230.69 g/mol
InChI Key: BAKCTIHVWUYIQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is represented by the formula C10H15ClN2O2. The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride has a molecular weight of 230.69 g/mol. The compound should be stored in a refrigerated environment .

Scientific Research Applications

Photonic Applications

  • Ethyl 3-hydrazino-4-methylbenzoate hydrochloride derivatives have been explored for their third-order nonlinear optical properties, indicating potential use in photonic devices due to their high nonlinear optical behavior. A study by Nair et al. (2022) investigated hydrazone derivatives doped in poly (methyl methacrylate) for optical limiting applications, showing promise for use in photonic technologies (Nair et al., 2022).

Synthesis of Oxadiazoline Derivatives

  • Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is used in the synthesis of new 1,3,4-oxadiazoline derivatives. These derivatives possess significant biological activities, including antibacterial and antifungal effects. Jun-fu et al. (2006) described a method for synthesizing these derivatives with good yields, highlighting its application in pharmaceutical research (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006).

Anticancer Activity

  • Derivatives of ethyl paraben, including ethyl 3-hydrazino-4-methylbenzoate hydrochloride, have shown anticancer activity. A study by Han et al. (2020) synthesized novel hydrazide-hydrazones derived from ethyl paraben, demonstrating cytotoxic activity against liver cancer cell lines. This suggests the compound's potential application in cancer therapy (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Nonlinear Optical Properties

  • Ethyl 3-hydrazino-4-methylbenzoate hydrochloride derivatives have been studied for their nonlinear optical (NLO) properties. Haroon et al. (2019) synthesized and characterized compounds with notable NLO characteristics, suggesting their relevance in technological applications like lasers and optical limiters (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019).

Photonic Devices

  • The nonlinear absorption properties of ethyl 3-hydrazino-4-methylbenzoate hydrochloride derivatives, attributed to reverse saturable absorption, indicate their potential use in developing photonic devices. This aligns with the findings of Nair et al. (2022), who highlighted the promise of such compounds in photonic applications (Nair et al., 2022).

properties

IUPAC Name

ethyl 3-hydrazinyl-4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKCTIHVWUYIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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